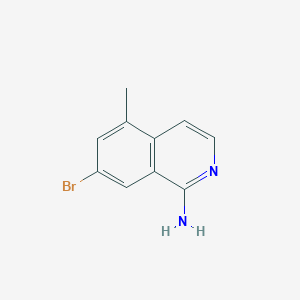![molecular formula C9H8N2O2 B12862471 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862471.png)
1-(7-Aminobenzo[d]oxazol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is a heterocyclic compound that features an oxazole ring fused with a benzene ring, and an amino group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized to form the oxazole ring . This reaction can be catalyzed by acids or bases and often requires heating.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-(7-Aminobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxazole ring.
Reduction: Alcohol derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
1-(7-Aminobenzo[d]oxazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 1-(7-Aminobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(6-Aminobenzo[d]oxazol-2-yl)ethanone
- 1-(Benzo[d]oxazol-2-yl)ethanone
Uniqueness
1-(7-Aminobenzo[d]oxazol-2-yl)ethanone is unique due to the position of the amino group, which can influence its reactivity and biological activity. This positional difference can lead to variations in how the compound interacts with biological targets and its overall chemical behavior .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-(7-amino-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2/c1-5(12)9-11-7-4-2-3-6(10)8(7)13-9/h2-4H,10H2,1H3 |
InChI Key |
UVDDUAFUFVWKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(Benzyloxy)phenyl]indoline](/img/structure/B12862407.png)
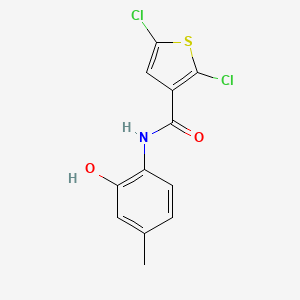
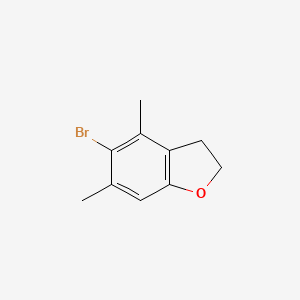

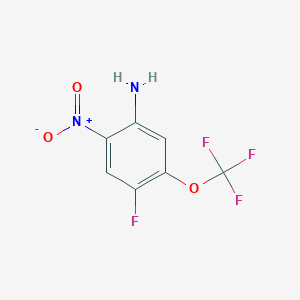
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)

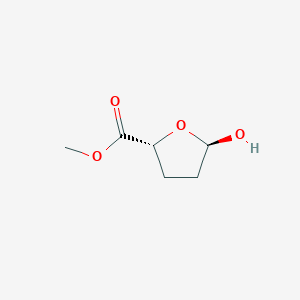

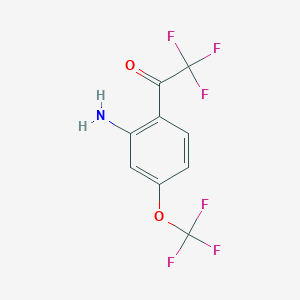

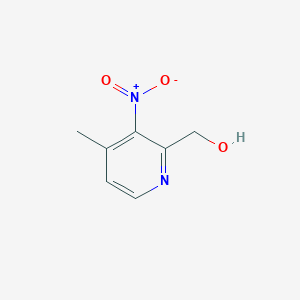
![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
